molecular formula C10H13NO4 B1375185 Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate CAS No. 1339492-28-2

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate

Cat. No. B1375185
M. Wt: 211.21 g/mol
InChI Key: YGUCPYZAEIWOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate, also known as 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid methyl ester, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is widely used in laboratory experiments as a reagent and catalyst. In addition, it has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

Hydrogen Bonding Studies

Research has explored the hydrogen bonding characteristics of compounds similar to Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate. A study by Dobbin et al. (1993) investigated hydrogen bonding in related dihydropyridin-3-yloxyethanoic acids, finding significant intramolecular and intermolecular hydrogen bonding, which affects their structural properties and potentially their reactivity and interactions in various applications (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Synthesis Methods

Recent advances have been made in the synthesis methods of compounds structurally similar to Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate. Komogortsev et al. (2022) developed an efficient one-stage method for synthesizing related compounds, highlighting the importance of accessible starting materials and mild reaction conditions for efficient production (Komogortsev, Melekhina, & Lichitsky, 2022).

Pharmaceutical Applications

In the pharmaceutical field, certain derivatives of similar compounds have shown potential. For example, a study by Potapov et al. (2021) synthesized pyranoquinolinones, which showed inhibitory activity against blood coagulation factors, indicating potential therapeutic applications (Potapov, Paponov, Podoplelova, Panteleev, Potapov, Ledenyova, Stolpovskaya, & Shikhaliev, 2021).

Analytical Methods for Quality Control

The importance of analytical methods in quality control for active pharmaceutical ingredients related to Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate was highlighted by Zubkov et al. (2016). Their study demonstrated the use of NMR-spectroscopy for analyzing the tautomeric forms of similar compounds, essential for ensuring the quality and efficacy of pharmaceutical products (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

properties

IUPAC Name

methyl 2-hydroxy-2-methyl-3-(2-oxopyridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(14,9(13)15-2)7-11-6-4-3-5-8(11)12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUCPYZAEIWOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=CC1=O)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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